2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene
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Overview
Description
2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene is an organic compound that features a propene backbone with a tetrahydro-pyran-2-yloxy group attached to a phenyl ring
Mechanism of Action
Target of Action
The primary targets of the compound “2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene” are currently unknown . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Mode of Action
It is known that compounds with similar structures can undergo elimination reactions in the gas phase .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene typically involves the reaction of 3-(Tetrahydro-pyran-2-yloxy)benzaldehyde with methylmagnesium bromide, followed by a dehydration step to form the propene derivative. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the propene group to an alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Epoxides or ketones.
Reduction: Alkanes.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-butanol
- 2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propanol
Uniqueness
2-Methyl-3-(3-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene is unique due to its propene backbone, which imparts distinct chemical reactivity compared to its alcohol counterparts
Properties
IUPAC Name |
2-[3-(2-methylprop-2-enyl)phenoxy]oxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-12(2)10-13-6-5-7-14(11-13)17-15-8-3-4-9-16-15/h5-7,11,15H,1,3-4,8-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHPSXZFMCGIIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=CC=C1)OC2CCCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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